
5-Isopropoxymethyl-furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropoxymethyl-furan-2-carboxylic acid is a derivative of furan carboxylic acids, which are significant biobased building blocks in the pharmaceutical and polymer industries. While the provided papers do not directly discuss 5-Isopropoxymethyl-furan-2-carboxylic acid, they provide insights into the synthesis and properties of closely related compounds, such as furan-2,5-dicarboxylic acid (FDCA) and its derivatives. FDCA, in particular, is a promising biobased aromatic monomer used to synthesize novel biobased polymeric materials, such as polyethylene furandicarboxylate (PEF), which is a potential substitute for petroleum-derived polyethylene terephthalate (PET) .
Synthesis Analysis
The synthesis of FDCA and related furan carboxylic acids can be achieved through various methods. One approach involves a carbonate-promoted C–H carboxylation that converts 2-furoic acid and CO2 into FDCA using alkali furoate and alkali carbonate salts under specific conditions, which can be scaled up to a preparative scale with high yields . Another method employs a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), achieving yields of more than 95% . Additionally, a two-step synthesis of FDCA from fructose without the need for HMF separation has been reported, using commercially available catalysts and achieving high overall yields . These methods highlight the versatility and efficiency of synthesizing furan carboxylic acids and their derivatives.
Molecular Structure Analysis
The molecular structure of furan carboxylic acids, including FDCA, is characterized by the furan ring and the carboxylic acid functional groups. The presence of these functional groups allows for further chemical modifications, such as esterification or the introduction of isopropoxy groups, which could lead to the synthesis of compounds like 5-Isopropoxymethyl-furan-2-carboxylic acid. The rigidity of the furan ring makes these compounds suitable for polymer synthesis, resembling aromatic monomers .
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions, including oxidation, esterification, and polymerization. For instance, the aerobic oxidation of HMF cyclic acetal has been shown to selectively form FDCA with high yields, demonstrating the potential for efficient conversion of HMF derivatives into valuable furan dicarboxylic acids . Enzymatic polymerization of furan diols with diacid ethyl esters has also been reported, leading to the formation of novel biobased furan polyesters .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. The rigidity of the furan ring and the presence of carboxylic acid groups contribute to the thermal stability and reactivity of these compounds. For example, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties, which are fully characterized in the study . The stability and reactivity of these compounds are crucial for their application in the synthesis of biobased polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Production and Applications
5-Isopropoxymethyl-furan-2-carboxylic acid, a furan carboxylic acid derivative, has been recognized as a promising biobased building block in the pharmaceutical and polymer industries. Research highlights its controlled synthesis through biocatalytic processes, utilizing enzyme cascade systems for efficient production. These systems, leveraging enzymes like galactose oxidase and alcohol dehydrogenases, enable the transformation of 5-hydroxymethylfurfural (HMF) into furan carboxylic acids, showcasing high yields and substrate tolerance. Such advancements present a sustainable approach to producing these compounds, essential for various industrial applications (Jia et al., 2019) (Zhang et al., 2020).
Chemical Synthesis and Polymer Production
The chemical industry also capitalizes on the versatility of 5-Isopropoxymethyl-furan-2-carboxylic acid. Its synthesis from biomass-derived furans has been streamlined through catalytic and enzymatic methods, yielding key intermediates like furan-2,5-dicarboxylic acid (FDCA). FDCA serves as a precursor for producing polymers, including bio-based polyesters, showcasing the integration of sustainable resources in material science. This transition from petrochemical-based plastics to biodegradable alternatives marks a significant step towards environmentally friendly solutions (Dijkman et al., 2014) (Wen et al., 2020).
Novel Compounds and Medical Applications
Researchers have also isolated new furan derivatives from endophytic fungi, revealing compounds like 5-acetoxymethylfuran-3-carboxylic acid with potent antibacterial and antioxidant activities. These discoveries underscore the potential of 5-Isopropoxymethyl-furan-2-carboxylic acid derivatives in pharmaceutical applications, offering new avenues for drug development and disease management (Ma et al., 2016).
Biomass Conversion and Sustainable Fuel Production
The significance of 5-Isopropoxymethyl-furan-2-carboxylic acid extends to the field of sustainable energy. Its role in the conversion of biomass to furan derivatives paves the way for producing renewable fuels and chemicals. This shift to bio-based feedstocks for chemical production aligns with global sustainability goals, highlighting the compound's importance in the transition towards a greener economy (Teong et al., 2014) (Nakagawa et al., 2021).
Eigenschaften
IUPAC Name |
5-(propan-2-yloxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-6(2)12-5-7-3-4-8(13-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDCMSVPCBCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropoxymethyl-furan-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)

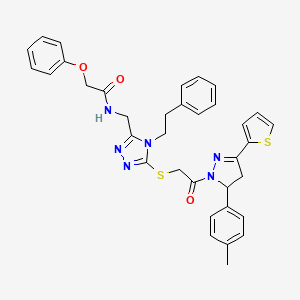
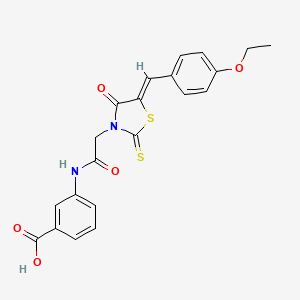
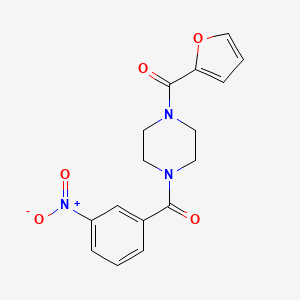
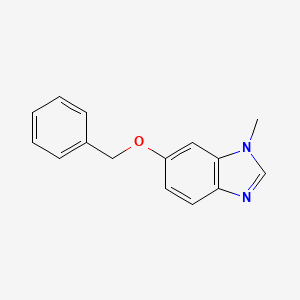
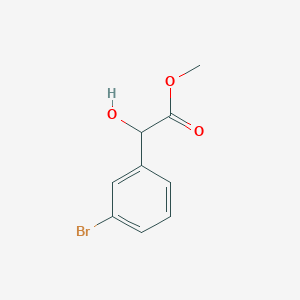

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)
![2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541859.png)
